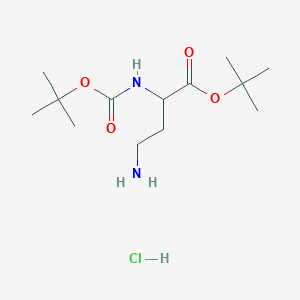

Boc-dab-otbu hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H27ClN2O4 |

|---|---|

Molecular Weight |

310.82 g/mol |

IUPAC Name |

tert-butyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6;/h9H,7-8,14H2,1-6H3,(H,15,17);1H |

InChI Key |

PIFRQYRFCQGLRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCN)NC(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Boc-Dab(OtBu)-OH HCl CAS number and molecular weight

Technical Monograph: Boc-Dab-OtBu[1][2]·HCl

Addressing the Chemical Identity of "Boc-Dab(OtBu)-OH HCl"

Executive Summary & Chemical Identity

The string "Boc-Dab(OtBu)-OH HCl" presents a chemical nomenclature paradox. "Dab" (2,4-Diaminobutyric acid) possesses a side-chain amine.[1][2] The "OtBu" group (tert-butyl ester/ether) is chemically invalid as a direct protecting group for an amine (which requires carbamates like Boc, Fmoc, or Z).[1]

Based on the inclusion of "HCl" (indicating a protonated free amine salt) and "OtBu" (indicating a tert-butyl ester), the compound is identified as Boc-Dab-OtBu[1]·HCl (Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride).[1][3] In this structure, the

Note: If the user intended a compound with a side-chain tert-butyl ester and a free C-terminal acid, the correct target is likely Boc-Asp(OtBu)-OH (CAS: 1676-90-0), though this does not typically exist as an HCl salt.[1]

Core Chemical Data

| Property | Specification |

| Correct Name | Boc-Dab-OtBu[1][4][2][3][5][6][7][8][9][10][11]·HCl |

| IUPAC Name | (S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride |

| CAS Number | 250611-08-6 |

| Molecular Weight | 310.82 g/mol |

| Molecular Formula | |

| Purity Standard | |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), DMSO; Water (moderate) |

Structural Analysis & Synthesis Logic

Boc-Dab-OtBu·HCl is a specialized building block used when orthogonal protection is required.[1] Unlike standard SPPS (Solid Phase Peptide Synthesis) building blocks where the side chain is protected and the C-terminus is free (e.g., Boc-Dab(Fmoc)-OH), this molecule reverses the reactivity profile.[1]

- -Amine: Protected by Boc (Acid labile, removed by TFA).[1]

-

C-Terminus: Protected by OtBu (Acid labile, removed by TFA).[1]

- -Amine (Side Chain): Free (Protonated as HCl).[1]

This configuration allows the researcher to derivatize the side chain (e.g., via reductive amination, acylation, or fluorophore labeling) before incorporating the amino acid into a peptide backbone or deprotecting the C/N-termini.[1]

Structural Visualization (DOT)

Figure 1: Functional topology of Boc-Dab-OtBu·HCl. Red nodes indicate acid-labile protection; the Green node indicates the free reactive site.[1]

Applications in Drug Development

3.1. Synthesis of Constrained Peptides

Boc-Dab-OtBu[1][4]·HCl is critical in synthesizing lactam-bridged peptides .[1] The free

3.2. Reductive Amination & Linker Design

In radiopharmaceutical development, this compound serves as a scaffold for bifunctional chelators .[1] The free

-

Reference: Schulte et al. utilized this scaffold to synthesize [18F]FABABA, a PET tracer, by reacting the free amine with fluorobenzyl derivatives.[1]

Experimental Protocols

Safety Note: Handle with standard PPE. The HCl salt is hygroscopic; store under inert gas at 2-8°C.[1]

Protocol A: Solubility & Stock Preparation

-

Solvent Choice: Use DMF (Dimethylformamide) or MeOH (Methanol) for high concentration stocks (100 mM).[1] Avoid pure water for long-term storage to prevent ester hydrolysis.[1]

-

Dissolution: Weigh

of Boc-Dab-OtBu·HCl. Add

Protocol B: Selective Side-Chain Acylation

Objective: Couple a fluorophore (e.g., FITC) or a carboxylic acid to the free

-

Reagents:

-

Procedure:

-

Dissolve R-COOH and HATU in DMF.[1] Activate for 2 minutes.

-

Add Boc-Dab-OtBu·HCl to the reaction vessel.

-

Add DIEA dropwise.[1] Observation: The solution may warm slightly.[1]

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Monitor: Check via LC-MS. The mass should shift by

(protonated).[1] The starting material (

-

-

Workup: Dilute with EtOAc, wash with

,

Protocol C: Global Deprotection (Boc & OtBu Removal)

Since both groups are acid-labile, they are removed simultaneously to yield the free amino acid (Dab).[1]

-

Reagent: TFA:TIPS:H2O (95:2.5:2.5 v/v/v).[1]

-

Reaction: Dissolve compound in the cocktail (

per gram of resin/compound). -

Time: Stir for 60–90 minutes at RT.

-

Precipitation: Add cold diethyl ether (10x volume). Centrifuge to collect the pellet (H-Dab-OH).[1]

Comparative Data: Addressing the "Typo"

If the user's request for "Boc-Dab(OtBu)-OH" was a typo for the Aspartic Acid derivative, the following comparison clarifies the distinction.

| Feature | Boc-Dab-OtBu·HCl (Target) | Boc-Asp(OtBu)-OH (Likely Typo) |

| CAS | 250611-08-6 | 1676-90-0 |

| Side Chain | ||

| Reactive Group | Free | Free |

| Protection | ||

| Salt Form | HCl Salt | Free Acid |

References

-

Schulte, M. L., et al. (2016).[1][3] "Synthesis and evaluation of [18F]FABABA for imaging ASCT2." Bioorganic & Medicinal Chemistry Letters. [1]

-

GuideChem. (2025).[1][4] "Boc-Dab-OtBu·HCl Chemical Properties and CAS 250611-08-6."[1][4][11][12]

-

BLD Pharm. (2024).[1] "(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride MSDS."

-

Sigma-Aldrich. (2024).[1] "Boc-Asp(OtBu)-OH Product Specification (CAS 1676-90-0)."

Sources

- 1. 84787-81-5 | MFCD15141969 | (S)-Ethyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate [aaronchem.com]

- 2. carbolution.de [carbolution.de]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 6753-62-4 | N-Methyl-L-Glutamic Acid | Next Peptide [nextpeptide.com]

- 6. osti.gov [osti.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. scribd.com [scribd.com]

- 10. Boc-Dab(Boc)-OH·DCHA [chemport-sh.com]

- 11. BOC-DAB-OTBU HCL | CymitQuimica [cymitquimica.com]

- 12. 250611-08-6|(S)-tert-Butyl 4-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride|BLD Pharm [bldpharm.com]

Solubility profile of Boc-Dab(OtBu)-OH HCl in organic solvents

An In-depth Technical Guide to the Solubility Profile of Boc-Dab(OtBu)-OH HCl in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-tert-Butoxycarbonyl-N-γ-tert-butyloxy-L-2,4-diaminobutyric acid hydrochloride (Boc-Dab(OtBu)-OH HCl). As a crucial protected amino acid derivative in peptide synthesis and drug development, a thorough understanding of its behavior in various organic solvents is paramount for process optimization, purification, and formulation.[1] This document explores the theoretical principles governing its solubility, provides robust experimental methodologies for its determination, presents an expected solubility profile across a spectrum of common organic solvents, and discusses practical considerations for laboratory applications.

Introduction: The Significance of a Solubility Profile

Boc-Dab(OtBu)-OH HCl is a non-canonical amino acid derivative widely utilized as a building block in the synthesis of complex peptides and peptidomimetics. The tert-butoxycarbonyl (Boc) group on the alpha-amine and the tert-butyl (OtBu) ester on the side-chain carboxyl group provide orthogonal protection, enabling selective deprotection strategies that are fundamental to modern solid-phase and solution-phase peptide synthesis.

The hydrochloride (HCl) salt form enhances the compound's stability and shelf-life. However, this ionic character, combined with the bulky, non-polar protecting groups, creates a unique molecular architecture that dictates its interaction with different solvent environments. For the researcher, scientist, or drug development professional, understanding this solubility profile is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Homogeneity: Ensuring the complete dissolution of reagents for optimal reaction kinetics and yield.

-

Purification Strategy: Selecting appropriate solvent systems for crystallization, precipitation, and chromatography.

-

Analytical Method Development: Preparing samples for techniques like HPLC and NMR spectroscopy.

-

Formulation Studies: Identifying suitable vehicles for preclinical and clinical development.

This guide provides the foundational knowledge to navigate these challenges effectively.

Physicochemical Characteristics

A molecule's intrinsic properties are the primary determinants of its solubility. The key physicochemical data for Boc-Dab(OtBu)-OH HCl are summarized below.

| Property | Value | Source |

| Chemical Name | (S)-2-tert-Butoxycarbonylamino-4-aminobutyric acid tert-butyl ester hydrochloride | [1] |

| Molecular Formula | C₁₃H₂₇ClN₂O₄ | [1][2] |

| Molecular Weight | 310.82 g/mol | [1][2] |

| Appearance | White solid or powder; Light yellow to yellow oil | [1][3][4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3][5] |

Theoretical Framework: The Science of Dissolution

The solubility of a protected amino acid like Boc-Dab(OtBu)-OH HCl is a complex interplay between its own structure and the properties of the solvent. The principle of "like dissolves like" provides a useful starting point, but a deeper, mechanistic understanding is required for precise control.

The Role of the Solute

-

Protecting Groups (Boc & OtBu): These large, hydrophobic groups significantly increase the non-polar character of the molecule. This structural feature is key to enhancing solubility in organic solvents compared to unprotected amino acids, which often exhibit poor solubility in such media.[6]

-

Carboxylic Acid (-OH): The free carboxylic acid provides a site for hydrogen bonding, favoring interactions with protic solvents.

-

Hydrochloride Salt (-NH₃⁺Cl⁻): The presence of the HCl salt introduces a significant ionic component. This salt structure necessitates a solvent capable of overcoming the crystal lattice energy and solvating the resulting ions. This favors polar solvents with a high dielectric constant.

The Influence of the Solvent

The ability of a solvent to dissolve Boc-Dab(OtBu)-OH HCl depends on several key parameters:

-

Polarity and Dielectric Constant: Highly polar solvents are effective at solvating the charged ammonium and chloride ions, thereby disrupting the crystal lattice.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, interacting favorably with the carbonyl oxygens, the N-H proton, and the carboxylic acid group. Aprotic polar solvents (e.g., DMF, DMSO) are excellent hydrogen bond acceptors.

-

Steric Factors: The physical size and shape of solvent molecules can influence their ability to effectively surround and solvate the bulky protected amino acid.

Experimental Workflow for Solubility Determination

To ensure scientific rigor, solubility data must be generated through a validated, reproducible protocol. The isothermal equilibrium method, followed by gravimetric analysis, is a robust and widely accepted technique for this purpose.[7]

Standard Operating Procedure

-

System Preparation: Add an excess amount of Boc-Dab(OtBu)-OH HCl to a known volume of the selected organic solvent in a sealed vial equipped with a magnetic stir bar.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath (e.g., at 25°C). Stir the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease stirring and allow the suspension to settle. To ensure complete separation of the solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, it is crucial to sample from the upper portion of the liquid.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry vial. Remove the solvent completely under a stream of nitrogen or using a vacuum centrifuge.

-

Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial. The mass difference corresponds to the amount of Boc-Dab(OtBu)-OH HCl that was dissolved in the aliquot.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Workflow Visualization

The following diagram illustrates the key stages of the solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Expected Solubility Profile

While specific, publicly available quantitative data for Boc-Dab(OtBu)-OH HCl is limited, an expected solubility profile can be expertly inferred based on its physicochemical properties and established principles of solute-solvent interactions.[8][9]

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent H-bonding and high polarity effectively solvate the ionic salt and polar functional groups. |

| Water | Moderate to Low | The HCl salt form promotes solubility, but the large hydrophobic protecting groups limit miscibility with water. | |

| Polar Aprotic | Dimethylformamide (DMF) | Very High | High dielectric constant and strong H-bond accepting capacity make it an excellent solvent for protected amino acids.[9] |

| Dimethyl Sulfoxide (DMSO) | Very High | Similar to DMF, its high polarity effectively solvates the ionic components. | |

| Acetonitrile (ACN) | Moderate | Sufficiently polar to dissolve the compound, but less effective than DMF or DMSO. | |

| Weakly Polar | Dichloromethane (DCM) | Moderate | A common solvent in peptide synthesis, capable of dissolving protected amino acids, especially after neutralization. |

| Tetrahydrofuran (THF) | Low to Moderate | Lower polarity and dielectric constant limit its ability to solvate the HCl salt effectively. | |

| Ethyl Acetate (EtOAc) | Low | Primarily non-polar character with some H-bond accepting ability; insufficient to dissolve the salt form readily. | |

| Non-Polar | Hexane, Toluene | Insoluble | The significant polarity mismatch between the solvent and the ionic HCl salt prevents dissolution. |

Practical Considerations and Solubility Modulation

In a laboratory setting, it is often necessary to modify solubility to suit a specific application. The most effective method for increasing the solubility of Boc-Dab(OtBu)-OH HCl in less polar organic solvents (like DCM or THF) is through in-situ neutralization.

The addition of a slight excess of a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) will neutralize the hydrochloride, converting the molecule from its salt form to the free amine. This transformation dramatically reduces the overall polarity of the solute, making it significantly more compatible with weakly polar and non-polar organic solvents.

Caption: Relationship between salt form, free base, and solvent polarity.

Safety and Handling

Boc-Dab(OtBu)-OH HCl is an amino acid derivative and should be handled with appropriate laboratory precautions. As a hydrochloride salt, it may be irritating to the skin, eyes, and respiratory tract.[10][11] All organic solvents used for solubility testing pose their own specific hazards.

Core Safety Mandates:

-

Consult the SDS: Always review the Safety Data Sheet (SDS) for both the solute and the solvent before beginning any experiment.[10][12][13]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat at all times.

-

Ventilation: Handle all volatile organic solvents within a certified chemical fume hood to prevent inhalation of vapors.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solubility of Boc-Dab(OtBu)-OH HCl is governed by the competing influences of its ionic hydrochloride salt and its large, non-polar protecting groups. It exhibits high solubility in polar solvents, particularly polar aprotic solvents like DMF and DMSO, and limited solubility in non-polar media. This profile can be readily modulated through the neutralization of the HCl salt to the free base, a common and effective technique for enhancing its compatibility with less polar organic solvents used in synthesis and purification. The principles, protocols, and data presented in this guide equip researchers and developers with the necessary knowledge to handle and utilize this important synthetic building block with confidence and precision.

References

- Chakraborty, P., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.

- Kuroda, M., et al. (n.d.). Prediction and improvement of protected peptide solubility in organic solvents. PubMed.

- Guidechem. (n.d.). BOC-DAB-OTBU HCL 190447-69-9.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-6.

- ChemicalBook. (n.d.). This compound | 190447-69-9.

- ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.

- CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids.

- CymitQuimica. (2024). Safety Data Sheet BOC-LYS-OTBU HCL.

- ResearchGate. (2018). Solubility of Amino Acids, Sugars, and Proteins.

- Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.

- Fisher Scientific. (2009). Hydrochloric acid - SAFETY DATA SHEET.

- Chem-Impex International, Inc. (n.d.). MSDS UHA017 H-Aib-OtBu HCl.pdf.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). 190447-69-9(this compound) Product Description.

- Chengdu Aofei Biotechnology Co., Ltd. (n.d.). Boc-Dab-OtBu.HCl (Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride),190447-69-9.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 190447-69-9 [chemicalbook.com]

- 4. Boc-Dab-OtBu.HCl (Boc-L-2,4-diaminobutyric acid tert-butyl ester hydrochloride),190447-69-9_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 5. 190447-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. peptide.com [peptide.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Application of Boc-Dab(OtBu)-OH in Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery, peptidomimetics offer a compelling strategy to harness the specificity of peptides while overcoming their inherent pharmacokinetic limitations. The incorporation of non-canonical amino acids is central to this endeavor, providing tools to enforce conformational rigidity, enhance proteolytic stability, and introduce novel chemical functionalities. This technical guide provides an in-depth analysis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH) derivatives, with a specific focus on the synthetic implications of the Boc-Dab(OtBu)-OH protecting group scheme. We will explore the strategic role of the diaminobutyric acid scaffold in creating constrained cyclic and branched architectures. This guide will contrast the widely adopted orthogonal protection strategy (e.g., Fmoc-Dab(Boc)-OH) with the non-orthogonal scheme of Boc-Dab(OtBu)-OH, explaining the causality behind synthetic choices and providing detailed, field-proven protocols for the successful incorporation of these versatile building blocks into advanced peptidomimetic structures.

The Strategic Imperative for Peptidomimetics

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their translation into viable therapeutics is often thwarted by poor metabolic stability, low membrane permeability, and rapid clearance. Peptidomimetic chemistry seeks to address these liabilities by creating novel structures that mimic the essential pharmacophoric elements of a parent peptide in a more robust and drug-like scaffold.[1][2]

The incorporation of unnatural amino acids (UAAs) is a cornerstone of this approach.[3] UAAs such as 2,4-diaminobutyric acid (Dab) are particularly valuable as they offer a unique side chain functionality—a primary amine—that is absent in the 20 proteinogenic amino acids, save for lysine. The shorter, three-carbon chain of Dab compared to lysine's four-carbon chain provides a powerful tool for creating tighter, more constrained cyclic structures.

The Diaminobutyric Acid (Dab) Scaffold: A Versatile Tool

The true synthetic power of Dab lies in its γ-amino group, which serves as a versatile chemical handle. By employing an appropriate protecting group strategy, this side chain can be used for:

-

Lactam Bridge Cyclization: Forming a stable amide bond with a C-terminal carboxyl group or the side chain of an acidic residue (e.g., Asp, Glu) to create conformationally constrained cyclic peptides.[4] This cyclization dramatically enhances proteolytic resistance and can lock the peptide into its bioactive conformation.[2][5]

-

Scaffolding for Branched Peptides: The side chain amine can serve as an attachment point for a second peptide chain, creating branched structures that can engage multiple receptors or present multiple pharmacophores.

-

Conjugation: Attaching functional moieties such as lipids (to increase half-life), imaging agents, or cytotoxic payloads for targeted delivery.

The success of these advanced synthetic maneuvers hinges entirely on the choice of protecting groups for the α-amino and γ-amino functionalities.

The Critical Role of Orthogonal Protection: The Case of Fmoc-Dab(Boc)-OH

In modern solid-phase peptide synthesis (SPPS), the most robust and versatile strategies rely on orthogonal protection .[6] This concept dictates that different protecting groups on the molecule can be removed under distinct chemical conditions, allowing for selective deprotection of one site while others remain intact.[6]

The gold standard for incorporating Dab for side-chain modifications is Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) .[7][8] This scheme is perfectly suited for Fmoc-based SPPS:

-

The Nα-Fmoc group is base-labile, removed at each step of chain elongation with piperidine.

-

The Nγ-Boc group is acid-labile, stable to piperidine but readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA).

This orthogonality is what enables complex, on-resin manipulations like side-chain cyclization or branching, as the γ-amino group remains protected throughout chain assembly and can be selectively exposed if a different, orthogonally removable group is used in its place (e.g., Mtt, Dde).

Diagram: Orthogonal Deprotection Strategy

Caption: General workflow for on-resin, head-to-side-chain peptide cyclization.

Step-by-Step Methodology:

-

Resin Preparation: Swell Rink Amide resin (for a C-terminal amide) in dimethylformamide (DMF).

-

Linear Chain Assembly: Synthesize the linear peptide sequence from C-terminus to N-terminus using standard Fmoc-SPPS protocols. For the Dab residue, use Fmoc-Dab(Boc)-OH .

-

N-Terminal Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF to expose the free α-amino group.

-

On-Resin Cyclization:

-

Wash the resin thoroughly with DMF.

-

Add a solution of a coupling agent (e.g., HBTU/HOBt) and a non-nucleophilic base (e.g., DIEA) in DMF. This activates the C-terminal carboxyl group which is linked to the resin.

-

The exposed N-terminal amine attacks the activated C-terminus, forming the head-to-tail lactam bridge. Allow this reaction to proceed for 4-12 hours.

-

Self-Validation: Monitor the reaction's completion using a Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and successful cyclization.

-

-

Final Cleavage and Deprotection:

-

Wash the resin with DMF, followed by dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the Dab side chain.

-

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm mass by LC-MS.

Trustworthiness: The reliability of this protocol is ensured by the orthogonality of the Fmoc and Boc groups, which allows the critical cyclization step to occur with full side-chain protection, preventing unwanted side reactions. The in-process Kaiser test provides a crucial checkpoint before the final, irreversible cleavage step.

Data Summary & Impact

The introduction of a Dab-mediated lactam bridge profoundly alters a peptide's properties.

Table 1: Physicochemical Impact of Dab-Mediated Cyclization

| Property | Linear Peptide (e.g., H-Gly-Dab-Phe-Ala-Ile-NH₂) | Cyclic Peptide (cyclo-[Gly-Dab-Phe-Ala-Ile]) | Rationale for Change |

| Proteolytic Stability (t½ in serum) | Minutes | Hours to Days | The constrained backbone sterically hinders protease access to amide bonds. |

| Receptor Affinity (Kᵢ) | Typically higher (weaker binding) | Typically lower (stronger binding) | Pre-organization into the bioactive conformer reduces the entropic penalty of binding. |

| Membrane Permeability | Low | Often Increased | Cyclization can mask polar amide groups and promote conformations that favor membrane transit. |

Note: Data are representative and highlight general trends observed in the field.

Conclusion: Strategic Selection of Building Blocks is Paramount

The 2,4-diaminobutyric acid scaffold is a powerful asset in peptidomimetic design, enabling the construction of robust, conformationally defined molecules. However, this guide highlights that the core structure is only as useful as its protecting group strategy allows.

For complex synthetic goals involving on-resin, site-specific modifications, an orthogonal protecting scheme, exemplified by Fmoc-Dab(Boc)-OH , is essential. It provides the synthetic control required for high-fidelity synthesis of intricate architectures like cyclic or branched peptides.

Conversely, a non-orthogonal building block like Boc-Dab(OtBu)-OH has a much narrower application window. Its use is largely restricted to syntheses where simultaneous deprotection of both the N-terminus and the side chain is the desired final step, for instance, to create highly cationic peptides. Understanding the causality behind these choices is fundamental to efficient and successful peptidomimetic design, ensuring that the selected building blocks are perfectly matched to the synthetic strategy and the ultimate therapeutic goal.

References

-

Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthetic method of Fmoc-Dab(Boc)-OH. (2016).

- Method and compositions for removing acid-labile protecting groups. (2014).

-

BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. (2004). PubMed. [Link]

-

Strategies for Fine-Tuning the Conformations of Cyclic Peptides. (2020). Chemical Reviews, 120(17), 9743–9789. [Link]

-

An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. (2022). ACS Central Science, 8(1), 115-124. [Link]

-

Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics. (2022). Pharmaceutics, 14(11), 2469. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Small Natural Cyclic Peptides from DBAASP Database. (2024). Molecules, 29(13), 3048. [Link]

-

Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond. (2016). Frontiers in Microbiology, 7, 1479. [Link]

-

Peptide cyclization. SB-PEPTIDE. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

-

Conformational design of cyclic peptides. (2022). University of Glasgow Theses. [Link]

-

Enhancing the Antimicrobial Properties of Peptides through Cell-Penetrating Peptide Conjugation: A Comprehensive Assessment. (2023). International Journal of Molecular Sciences, 24(23), 16738. [Link]

-

Conformational Studies on Cyclic Dipeptides. (1974). Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry, 30(8), 1865-1871. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2000). Current protocols in protein science, Appendix 3, A.3F.1-A.3F.11. [Link]

-

d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. (2020). International Journal of Molecular Sciences, 21(16), 5774. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). Journal of Medicinal Chemistry. [Link]

-

Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Resid. (2024). International Journal of Molecular Sciences, 25(11), 6005. [Link]

Sources

- 1. Antimicrobial and Cell-Penetrating Peptides: Understanding Penetration for the Design of Novel Conjugate Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

A Researcher's In-Depth Safety Guide to Boc-Dab(OtBu)-OH HCl

For the modern researcher engaged in peptide synthesis and drug development, a comprehensive understanding of the reagents in their workflow is paramount. This guide provides an in-depth technical overview of the safe handling, storage, and disposal of Nα-Boc-Nγ-(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid hydrochloride, hereafter referred to as Boc-Dab(OtBu)-OH HCl. This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and the rationale behind critical safety protocols, ensuring a self-validating system of laboratory safety.

Understanding the Compound: A Chemist's Perspective

Boc-Dab(OtBu)-OH HCl is a protected amino acid derivative crucial for the synthesis of complex peptides.[1][2][3] The Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups offer stability during peptide coupling reactions, preventing unwanted side reactions and ensuring the integrity of the final peptide product.[1][2] The hydrochloride salt form enhances the compound's stability and solubility.[1] While indispensable in research, the chemical nature of this compound, a protected amino acid hydrochloride, necessitates a thorough understanding of its potential hazards.

Hazard Identification and Risk Assessment

Based on the safety data for analogous compounds, the primary hazards associated with Boc-Dab(OtBu)-OH HCl are:

-

Skin Irritation (H315): May cause redness and discomfort upon contact with skin.[4][5]

-

Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[4][5]

-

Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[4][5]

-

Harmful if Swallowed (H302): Ingestion of the compound may lead to adverse health effects.[4][5]

Table 1: Hazard Identification for Boc-Dab(OtBu)-OH HCl

| Hazard Statement | GHS Classification | Description |

| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed.[4][5] |

| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[4][5] |

| H319 | Serious eye damage/eye irritation (Category 2) | Causes serious eye irritation.[4][5] |

| H335 | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[4][5] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach that combines robust engineering controls with appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of Boc-Dab(OtBu)-OH HCl powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

-

Eyewash Stations and Safety Showers: Immediate access to emergency eyewash stations and safety showers is critical in case of accidental contact.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[8] | To prevent eye contact with the powder, which can cause serious irritation.[4][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] | To prevent skin irritation from direct contact with the compound.[4][5] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator is recommended. | To prevent inhalation of the powder, which can cause respiratory tract irritation.[4][5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling

-

Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[6]

-

Grounding: For larger quantities, take precautionary measures against static discharge.

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5] Contaminated clothing should be removed and laundered before reuse.

Storage

-

Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[6]

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is recommended.[9]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

Table 3: First-Aid Procedures for Boc-Dab(OtBu)-OH HCl Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Accidental Release Measures

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[6] Collect the material and place it in a designated waste container.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Waste Characterization: Boc-Dab(OtBu)-OH HCl waste should be considered hazardous chemical waste.

-

Disposal Route: Dispose of the compound and any contaminated materials through a licensed chemical waste disposal company.[6] Do not dispose of it down the drain or in the regular trash.[10]

-

Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]

Experimental Workflow Visualization

The following diagram illustrates the key stages of safely handling Boc-Dab(OtBu)-OH HCl in a research setting, from receipt to disposal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. echemi.com [echemi.com]

- 9. BOC-DAB-OTBU HCL | 190447-69-9 [chemicalbook.com]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

A Senior Application Scientist's Guide to the Hydrophobicity Analysis of Peptides Containing 2,4-Diaminobutyric Acid (Dab) Residues

Abstract

Peptide hydrophobicity is a critical determinant of its pharmacokinetic and pharmacodynamic profile, influencing everything from solubility and aggregation to membrane permeability and in-vivo half-life. The incorporation of non-canonical amino acids, such as 2,4-diaminobutyric acid (Dab), offers a powerful strategy to modulate these properties for therapeutic advantage. This technical guide provides a comprehensive framework for the robust analysis of hydrophobicity in Dab-containing peptides. We delve into the unique physicochemical nature of Dab, contrasting it with its canonical counterparts, and present both gold-standard experimental methodologies and complementary computational approaches. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design and characterize novel peptide therapeutics by leveraging the distinct properties of Dab.

The Strategic Imperative of Hydrophobicity in Peptide Drug Design

The therapeutic potential of a peptide is inextricably linked to its physicochemical properties, with hydrophobicity standing out as a master variable. An optimal hydrophobic/hydrophilic balance is essential for favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Peptides that are excessively hydrophobic may suffer from poor solubility, increased aggregation, and non-specific binding, while overly hydrophilic peptides often exhibit rapid renal clearance and poor membrane permeability.[1][2]

The introduction of non-canonical amino acids is a cornerstone of modern peptide chemistry, enabling the fine-tuning of these properties beyond the constraints of the 20 proteinogenic amino acids.[4][5] Among these, 2,4-diaminobutyric acid (Dab), a shorter homolog of L-lysine, has emerged as a particularly useful building block.[] Its applications are diverse, ranging from its natural occurrence in antimicrobial lipopeptides like polymyxins to its synthetic incorporation for modifying peptide structure and function.[][7]

1.1. Introducing 2,4-Diaminobutyric Acid (Dab): A Tale of Two Moieties

Dab's structure is deceptively simple: a butyric acid backbone with amino groups at the alpha (α) and gamma (γ) positions. This structure confers a dual character that is central to understanding its influence on hydrophobicity:

-

A Short Aliphatic Chain: The two-carbon ethyl side chain (-CH2-CH2-) provides a baseline level of hydrophobicity.

-

A Basic Terminal Amine: The terminal γ-amino group is basic (pKa ~10.5). At physiological pH (~7.4), this group is predominantly protonated, conferring a positive charge (-NH3+).

This duality means Dab's contribution to overall peptide hydrophobicity is a context-dependent balance between the hydrophobicity of its alkyl chain and the significant hydrophilicity of its charged amino group. It is this tunable characteristic that makes Dab a powerful tool for peptide optimization.

Experimental Determination of Hydrophobicity: The RP-HPLC Gold Standard

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the definitive experimental technique for quantifying peptide hydrophobicity.[8][9][10] The principle is straightforward: a peptide's retention time on a hydrophobic (non-polar) stationary phase is directly proportional to its overall hydrophobicity. More hydrophobic peptides interact more strongly with the column, leading to longer retention times.

2.1. Causality Behind the Method: Why RP-HPLC Works

The separation in RP-HPLC is driven by the partitioning of the peptide between a non-polar stationary phase (typically silica particles chemically modified with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[8] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase. TFA serves a critical dual function: it protonates acidic residues like Asp and Glu, neutralizing their negative charges, and it forms an ion pair with the positive charges on basic residues (like Dab, Lys, Arg), effectively "shielding" their charge and allowing the underlying hydrophobicity of the side chain to dominate the interaction with the stationary phase.[11]

This controlled environment ensures that the observed retention time is a reliable and reproducible measure of the peptide's intrinsic hydrophobicity.

2.2. Self-Validating Protocol for Hydrophobicity Analysis of Dab-Containing Peptides

This protocol is designed to be a self-validating system, incorporating controls and standards to ensure data integrity.

Instrumentation and Materials:

-

HPLC System: A binary pump system with a UV detector and autosampler.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 130 Å pore size). A 130 Å pore size is a good starting point for many peptides.[11]

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

-

Sample Diluent: Mobile Phase A.

-

Peptide Samples: Test peptides (containing Dab), a parent peptide (without Dab), and a control peptide (e.g., with Lys substituted for Dab). All peptides should be of >95% purity.

Step-by-Step Methodology:

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved at the detection wavelength (typically 214 nm or 220 nm).

-

Sample Preparation: Dissolve lyophilized peptide samples in the Sample Diluent to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution. If a peptide is highly hydrophobic and difficult to dissolve, a small amount of DMSO or DMF can be used, but this should be consistent across all samples.[12]

-

Standard Injection (System Suitability): Inject a well-characterized standard peptide mixture to verify column performance, peak shape, and retention time reproducibility.

-

Sample Analysis (Gradient Elution): Inject 10-20 µL of each peptide sample and run the following gradient:

-

Time (min) % Mobile Phase B 0.0 5 25.0 65 27.0 95 30.0 95 30.1 5 35.0 5

-

-

Data Acquisition: Monitor the absorbance at 214 nm, which corresponds to the peptide bond, ensuring sensitive detection of all peptide fragments.

-

Data Analysis: Record the retention time (t_R) for the major peak of each peptide. The direct t_R value serves as the primary measure of hydrophobicity. An increase in t_R for a Dab-containing peptide relative to a control indicates an increase in hydrophobicity, and vice versa.

Workflow for Experimental Hydrophobicity Determination

The following diagram outlines the logical flow of the RP-HPLC based experimental protocol.

Caption: Experimental workflow for determining peptide hydrophobicity via RP-HPLC.

Computational Prediction of Hydrophobicity

While experimental determination is the gold standard, computational methods provide a rapid, cost-effective means to predict hydrophobicity and guide peptide design.[13] These methods typically rely on hydrophobicity scales, which assign a numerical value to each amino acid based on its physicochemical properties.[14][15][16]

4.1. The Challenge of Non-Canonical Residues

A major limitation of standard prediction tools (e.g., those using the Kyte-Doolittle scale) is that they are parameterized only for the 20 canonical amino acids.[17] They lack a defined hydrophobicity index for residues like Dab, leading to inaccurate or incomplete predictions. This necessitates a more nuanced approach.

4.2. A Practical Strategy: Deriving a Dab Hydrophobicity Coefficient

To integrate Dab into computational models, one must first derive an empirical hydrophobicity coefficient (H_Dab) for it. This is achieved by correlating experimental RP-HPLC data with the calculated hydrophobicity of a set of reference peptides.

Methodology:

-

Synthesize a Peptide Series: Create a series of simple, unstructured peptides (e.g., Ac-Gly-X-Gly-Gly-NH2) where 'X' is a set of canonical amino acids with known hydrophobicity coefficients (e.g., from a published RP-HPLC-derived scale).[18]

-

Include Dab: Synthesize the same peptide with X = Dab.

-

Run RP-HPLC: Analyze all peptides using the standardized protocol described in Section 2.2.

-

Correlate and Calibrate: Plot the experimental retention times (t_R) of the canonical peptides against their known hydrophobicity coefficients. This should yield a linear relationship.

-

Determine H_Dab: Using the linear regression equation from the calibration curve, calculate the hydrophobicity coefficient for Dab based on its experimental t_R.

This empirically derived H_Dab value can now be used in hydrophobicity calculations for any peptide containing this residue.

Integrated Analysis: The Synergy of Experiment and Computation

The true power in hydrophobicity analysis lies in the integration of experimental and computational data. Computational models, now armed with an empirical Dab coefficient, can be used to screen virtual libraries of Dab-containing peptides, prioritizing candidates with a desired hydrophobicity profile for synthesis and experimental validation.

5.1. The Physicochemical Logic of Dab's Hydrophobicity

The following diagram illustrates the factors influencing Dab's effective hydrophobicity and its relationship to canonical amino acids like Leucine (hydrophobic) and Lysine (basic).

Caption: Factors governing the hydrophobicity of the Dab side chain.

5.2. Comparative Data Presentation

When analyzing a lead peptide and its Dab-modified analogues, data should be presented clearly to facilitate direct comparison.

| Peptide Sequence | Modification | Experimental t_R (min) | Calculated Hydrophobicity Index* | Interpretation |

| Ac-GL GGL-NH2 | Parent (Leucine) | 18.5 | 1.80 | High Hydrophobicity |

| Ac-GK GGL-NH2 | Control (Lysine) | 10.2 | -3.90 | Low Hydrophobicity (Hydrophilic) |

| Ac-G(Dab )GGL-NH2 | Test (Dab) | 12.7 | -2.55 | Intermediate Hydrophobicity |

*Calculated using an established scale with an empirically derived coefficient for Dab.

This table clearly demonstrates how the substitution of a single residue dramatically alters the peptide's hydrophobicity, with Dab providing an intermediate character between the highly hydrophobic Leucine and the highly hydrophilic Lysine.

Conclusion

The rational modulation of hydrophobicity is a critical lever in modern peptide drug design. 2,4-diaminobutyric acid provides a unique tool for this purpose, offering a balance of hydrophobic and hydrophilic characteristics that can be used to fine-tune a peptide's ADME profile. A robust characterization strategy, as outlined in this guide, must be built on a foundation of high-quality experimental data from RP-HPLC. This empirical data is not only the ultimate arbiter of a peptide's hydrophobicity but also the key to calibrating and validating computational models. By integrating these experimental and in-silico approaches, researchers can accelerate the design-build-test-learn cycle, leading to the development of safer and more effective peptide therapeutics.

References

-

Frontiers in Molecular Biosciences. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies.[Link]

-

Peptide 2.0 Inc. Peptide Hydrophobicity/Hydrophilicity Analysis Tool.[Link]

-

Vlahou, V. et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. [Link]

-

Ziora, Z. et al. (2014). An HPLC procedure which separates D- and L-amino acid isomers was applied to an analysis of peptidoglycan of 2,4-diaminobutyric acid (DAB)-containing actinomycetes. PubMed. [Link]

-

Lau, Y. H., & Dunn, P. L. (2018). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS Computational Biology. [Link]

-

Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.[Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

-

Lau, J. L., & Dunn, M. K. (2018). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal. [Link]

-

Velde, F. van de, et al. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. [Link]

-

Waters Corporation. Peptide Isolation – Method Development Considerations.[Link]

-

ResearchGate. How can I get a proper HPLC for hydrophobic peptide?[Link]

Sources

- 1. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Drug Property Prediction - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00098B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. harvardapparatus.com [harvardapparatus.com]

- 11. waters.com [waters.com]

- 12. researchgate.net [researchgate.net]

- 13. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of hydrophobicity scales for predicting biophysical properties of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]

- 16. An amino acid “transmembrane tendency” scale that approaches the theoretical limit to accuracy for prediction of transmembrane helices: Relationship to biological hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 18. pubs.acs.org [pubs.acs.org]

Storage conditions and shelf life of Boc-Dab(OtBu)-OH HCl

Technical Guide: Storage, Stability, and Handling of Boc-Dab(OtBu)-OH·HCl

Part 1: Executive Summary & Chemical Identity

1.1 The Nomenclature Paradox Before defining storage conditions, it is critical to address the chemical nomenclature provided: Boc-Dab(OtBu)-OH·HCl .

-

Dab (2,4-Diaminobutyric acid): Contains a side-chain primary amine (

). -

OtBu (tert-Butyl ester/ether): Strictly protects carboxylic acids or alcohols. It cannot be directly attached to a side-chain amine.

-

HCl (Hydrochloride Salt): Indicates the presence of a free, protonated amine.

Likely Chemical Targets: Based on synthetic peptide chemistry standards, the compound is one of two distinct entities. This guide covers the stability protocols for both, as they share the critical "Acid-Labile/Protonated Salt" instability mechanism.

-

Target A (Most Likely): Boc-Dab-OH·HCl

-

Target B (Alternative): Boc-Asp(OtBu)-OH

-

Description: Boc-L-aspartic acid 4-tert-butyl ester.

-

Note: Often confused with Dab due to structural proximity. If this is the target, the "HCl" designation is likely an error, as this molecule typically exists as a free acid.

-

Part 2: Chemical Stability Profile

The shelf life of Boc-Dab derivatives is governed by the "Proton-Moisture Nexus."

The Stability Paradox (Autocatalytic Decomposition)

The combination of an acid-labile protecting group (Boc ) and an acidic salt counterion (HCl ) creates an inherently unstable system.

-

Mechanism: In the solid state, the ionic lattice restricts proton mobility. However, trace moisture acts as a bridge, allowing the chloride-associated proton (

) to attack the carbonyl oxygen of the Boc group. -

Result: Cleavage of the Boc group, releasing isobutylene gas and

, leaving the free amine (degraded product).

Hygroscopicity

-

Dab Derivatives: Highly hygroscopic due to the charged amine side chain.

-

Impact: Absorption of atmospheric water lowers the activation energy for deprotection (as described above) and promotes hydrolysis of any ester linkages (if present).

Part 3: Recommended Storage Protocols

To maximize shelf life, you must disrupt the Moisture

Primary Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Reduces kinetic energy, slowing the rate of acid-catalyzed deprotection significantly compared to 4°C. |

| Atmosphere | Inert (Argon/N₂) | Displaces oxygen and, more importantly, atmospheric moisture. |

| Container | Amber Glass + Desiccant | Amber glass blocks UV (preventing radical degradation). Secondary containment with silica gel or |

| Seal | Parafilm + Teflon Tape | Prevents moisture ingress during freezer thaw cycles. |

Handling Workflow (The "Warm-Up" Rule)

-

Never open a cold bottle of Boc-Dab-OH·HCl directly in the lab atmosphere.

-

Protocol:

-

Remove bottle from -20°C freezer.

-

Place in a desiccator at room temperature.

-

Allow to equilibrate for 30–60 minutes .

-

Open only when condensation risk is zero.

-

Part 4: Visualization of Stability Logic

Degradation Pathway (DOT Diagram)

The following diagram illustrates the autocatalytic deprotection mechanism driven by moisture in HCl salts of Boc-amino acids.

Caption: Figure 1. The moisture-enabled autocatalytic deprotection of Boc-amino acid hydrochloride salts.

QC & Decision Logic (DOT Diagram)

Caption: Figure 2. Quality Control decision tree for validating stored Boc-Dab derivatives.

Part 5: Shelf Life Estimates

These estimates assume the compound is the HCl salt form.

| Storage Condition | Estimated Shelf Life | Status |

| -20°C, Desiccated, Argon | 12–18 Months | Optimal. Re-test purity every 6 months. |

| 2–8°C, Desiccated | 3–6 Months | Acceptable for short-term use. |

| Room Temp (25°C), Sealed | < 4 Weeks | Risky. Significant degradation likely. |

| Room Temp, Open Air | < 48 Hours | Critical Failure. Hygroscopic uptake destroys sample. |

Part 6: References

-

MedChemExpress (MCE). H-Dab(Boc)-OH Product Information & Storage Guidelines. (Standard storage protocols for Dab derivatives).

-

Sigma-Aldrich (Merck). Fmoc-Dab(Boc)-OH Technical Data Sheet. (Comparative stability data for protected Dab amino acids).

-

Bachem. General Handling Guidelines for Boc-Amino Acids and Derivatives. (Authoritative guide on peptide reagent stability).

-

ResearchGate (Discussion). Shelf life / reactivity of amino groups after removing boc protecting group? (Peer-reviewed discussion on HCl salt stability of amino acids).

-

CymitQuimica. H-Dab(Boc)-OH Chemical Properties and Stability.

Sources

Methodological & Application

Optimal coupling reagents for Boc-Dab(OtBu)-OH HCl activation

Application Notes & Protocols

Guide to Efficient Peptide Bond Formation with Boc-Dab(OtBu)-OH HCl: A Mechanistic and Practical Approach

I. Introduction: Understanding the Building Block

(S)-2-(tert-Butoxycarbonylamino)-4-aminobutyric acid tert-butyl ester hydrochloride, or Boc-Dab(OtBu)-OH HCl, is a non-canonical amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics.[1][2] Its structure, featuring a Boc-protected α-amine and an OtBu-protected γ-amine on the side chain, offers an orthogonal protection strategy essential for selective chemical modifications.[3] However, the presence of two bulky tert-butyl protecting groups and its formulation as a hydrochloride salt introduces specific challenges in peptide synthesis that demand a carefully considered activation and coupling strategy.

The primary challenges include:

-

Neutralization Requirement: The HCl salt must be neutralized in situ to generate the free carboxylate necessary for activation. This step requires precise stoichiometric control of a non-nucleophilic base to avoid side reactions.

-

Steric Hindrance: The bulky Boc and OtBu groups can sterically hinder the approach to the carboxyl group, potentially slowing down the coupling reaction and requiring more potent activation methods.

-

Racemization Risk: As with any chiral amino acid, activation of the carboxyl group creates the potential for epimerization at the α-carbon, which can be exacerbated by strong bases or extended reaction times.[4][5]

This guide provides a comprehensive analysis of optimal coupling reagents for Boc-Dab(OtBu)-OH HCl, explaining the mechanistic rationale behind reagent selection and offering detailed, field-proven protocols to ensure high-yield, high-purity peptide synthesis.

II. The Chemistry of Activation: A Comparative Analysis of Reagent Classes

The formation of a peptide bond is a condensation reaction that is not thermodynamically spontaneous. Coupling reagents overcome this barrier by converting the carboxylic acid into a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.[6] The choice of reagent is critical for success and depends on factors like steric hindrance, desired reaction speed, and the need to suppress side reactions.[4]

Carbodiimides, such as Diisopropylcarbodiimide (DIC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are a foundational class of coupling reagents.[7]

-

Mechanism of Action: Carbodiimides react with the carboxyl group to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then react with an amine to form the desired amide bond. However, the O-acylisourea is unstable and prone to two side reactions: racemization via oxazolone formation and an intramolecular rearrangement to a stable N-acylurea, which terminates the coupling reaction.[4]

-

The Critical Role of Additives: To mitigate these side reactions, carbodiimide couplings are almost always performed with nucleophilic additives.

-

Hydroxybenzotriazoles (HOBt, 6-Cl-HOBt): These additives intercept the O-acylisourea to form an active ester (e.g., OBt-ester). This ester is more stable than the O-acylisourea but still highly reactive towards amines, and this pathway significantly suppresses racemization.[7][10]

-

Ethyl Cyano(hydroxyimino)acetate (OxymaPure®): Oxyma has emerged as a superior alternative to HOBt.[8] It is more acidic, leading to faster active ester formation and higher coupling efficiency.[11] Crucially, it is considered non-explosive, offering a significant safety advantage over benzotriazole-based additives.[12]

-

Verdict for Boc-Dab(OtBu)-OH HCl: The DIC/Oxyma system is a highly effective and safe choice. It provides a balance of reactivity and cost-effectiveness, with a very low risk of racemization.[11][12]

This class of reagents, often referred to as onium salts, includes stalwarts like HBTU, HCTU, and HATU, as well as the more recent COMU.[4] They are prized for their high reactivity and speed.

-

Mechanism of Action: Despite their historical classification as uronium salts, reagents like HBTU and HATU exist predominantly as guanidinium isomers.[13] In the presence of a base, they react with the carboxylate to rapidly generate a highly reactive active ester (OBt ester for HBTU, OAt ester for HATU).[14][15]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is one of the most powerful coupling reagents available.[16] The 7-aza-benzotriazole (OAt) active ester it forms is more reactive than the corresponding OBt ester due to anchimeric assistance from the pyridine nitrogen, making it exceptionally effective for coupling sterically hindered amino acids.[17]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a modern alternative, COMU is based on Oxyma. It offers reactivity comparable or superior to HATU while avoiding the use of potentially explosive benzotriazole derivatives, making it an excellent choice for safety-conscious applications.[7][18]

-

-

Potential Side Reaction: A known limitation of aminium salts is the potential for guanidinylation, where the reagent reacts with the free N-terminal amine of the peptide chain, capping it and preventing further elongation.[4][19] This is easily avoided by using a slight excess of the carboxylic acid relative to the coupling reagent and by allowing a short pre-activation period before introducing the mixture to the amine component.[4]

Verdict for Boc-Dab(OtBu)-OH HCl: HATU and COMU are the premier choices, especially if rapid and complete coupling is required or if the coupling partner is also sterically hindered. Their superior reactivity can overcome the steric bulk of the Boc and OtBu groups, ensuring high yields where other reagents might fail.[15]

Phosphonium salts like PyBOP and PyAOP are mechanistically similar to aminium salts but offer a distinct advantage.

-

Mechanism of Action: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its more reactive counterpart PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate the same OBt and OAt active esters as HBTU and HATU, respectively.

-

Key Advantage: Unlike aminium reagents, phosphonium salts do not have a guanidinium structure and therefore cannot cause the guanidinylation side reaction.[4][20] The primary byproduct of PyBOP is the carcinogenic hexamethylphosphoramide (HMPA), but modern phosphonium reagents are designed to avoid this issue.[4]

Verdict for Boc-Dab(OtBu)-OH HCl: PyAOP is an excellent high-reactivity option, providing the power of HATU without the risk of guanidinylation, making it a very reliable choice for this specific building block.

III. Data Presentation: Comparative Summary of Coupling Reagents

| Reagent System | Class | Relative Reactivity | Racemization Risk | Key Side Reactions | Recommendation for Boc-Dab(OtBu)-OH HCl |

| DIC / Oxyma | Carbodiimide + Additive | High | Very Low | N-acylurea (minimized by Oxyma) | Excellent. A robust, safe, and cost-effective method for routine couplings. |

| DIC / HOBt | Carbodiimide + Additive | Moderate-High | Low | N-acylurea (minimized by HOBt) | Good. A classic method, but Oxyma offers safety and efficiency benefits. |

| HBTU | Aminium Salt | Very High | Very Low | Guanidinylation | Very Good. Effective, but HATU or COMU are preferred for maximal reactivity. |

| HATU | Aminium Salt | Extremely High | Very Low | Guanidinylation | Optimal. The gold standard for difficult or sterically hindered couplings. |

| COMU | Aminium Salt | Extremely High | Very Low | Guanidinylation | Optimal. A safer, modern alternative to HATU with comparable or superior performance. |

| PyBOP | Phosphonium Salt | Very High | Very Low | None | Very Good. A strong performer that avoids guanidinylation. |

IV. Experimental Workflows & Protocols

The following protocols are designed for standard solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale but can be adapted accordingly.

Before any coupling, ensure all solvents (DMF, DCM) are peptide grade (anhydrous and amine-free). Prepare stock solutions of reagents immediately before use to ensure maximum potency. For Boc-Dab(OtBu)-OH HCl, a critical first step is the in situ neutralization of the hydrochloride salt to liberate the free carboxylate. This is achieved by adding a tertiary amine base.

Base Selection: Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). DIPEA is commonly used, but in cases of extreme racemization sensitivity, the weaker base NMM may be preferred.[4][5]

Caption: General workflow for the activation and coupling of Boc-Dab(OtBu)-OH HCl in SPPS.

This protocol is recommended for overcoming steric hindrance and ensuring a rapid, complete reaction.

-

Resin Preparation: Swell the resin (e.g., 0.1 mmol of amine-functionalized Wang or Rink Amide resin) in DMF for 30 minutes. Perform N-terminal deprotection of the resin-bound peptide using standard methods (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve Boc-Dab(OtBu)-OH HCl (124.4 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the amino acid solution and vortex briefly. The base serves to both neutralize the HCl salt and facilitate the coupling reaction.

-

Add HATU (152 mg, 0.4 mmol, 4 eq) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated mixture to the drained, deprotected resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Monitoring and Work-up:

-

Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the coupling is incomplete; the reaction can be extended or a second coupling may be necessary.

-

Once complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x). The resin is now ready for the next deprotection step.

-

This protocol is a reliable and cost-effective method suitable for most applications.

-

Resin Preparation: Follow Step 1 from Protocol 1.

-

Activation Mixture Preparation:

-

In a separate vessel, dissolve Boc-Dab(OtBu)-OH HCl (124.4 mg, 0.4 mmol, 4 eq) and OxymaPure® (57 mg, 0.4 mmol, 4 eq) in 2 mL of DMF.

-

Add DIPEA (70 µL, 0.4 mmol, 4 eq) to neutralize the HCl salt.

-

Add DIC (62 µL, 0.4 mmol, 4 eq) to the mixture. Note: Add the DIC last to initiate the activation.

-

Allow the mixture to pre-activate for 5 minutes.

-

-

Coupling Reaction:

-

Add the activated mixture to the drained, deprotected resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. DIC/Oxyma couplings are typically slower than those with HATU.

-

-

Monitoring and Work-up:

-

Follow Step 4 from Protocol 1. The diisopropylurea byproduct of DIC is soluble in DMF and DCM and will be removed during the washing steps.[7]

-

V. Mechanistic Diagrams

Caption: Simplified mechanism for carboxyl activation using the DIC/Oxyma system.

Caption: Simplified mechanism for carboxyl activation using the HATU reagent.

VI. Conclusion and Final Recommendations

The successful incorporation of Boc-Dab(OtBu)-OH HCl into a peptide sequence hinges on a robust carboxyl group activation strategy that accounts for its steric bulk and the need for prior neutralization.

-

For routine synthesis where cost and safety are primary considerations, the DIC/Oxyma system provides an excellent balance of high efficiency and low racemization.

-

For challenging couplings, including those involving sterically hindered partners or sequences known to be difficult, HATU or its safer analogue COMU are the reagents of choice. Their superior reactivity ensures rapid and complete amide bond formation, maximizing yield and peptide purity.

By understanding the mechanistic principles behind each class of coupling reagent and implementing the detailed protocols provided, researchers can confidently and efficiently utilize Boc-Dab(OtBu)-OH HCl to advance their drug discovery and development programs.

VII. References

-

Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]

-

Watson International Ltd. The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

-

Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH. Available at:

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

-

PubMed. Peptide synthesis with carbodiimide. Available at: [Link]

-

PubMed. Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. Available at: [Link]

-

Wikipedia. HATU. Available at: [Link]

-

Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Available at: [Link]

-

National Center for Biotechnology Information. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at: [Link]

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

-

Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

-

RSC Publishing. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Available at: [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

-

ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

-

Tetrahedron. Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]

-

IRIS Biotech. DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY. Available at: [Link]

-

ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

-

Organic Syntheses. Z-L-Phg-Val-OMe by EDC/OxymaPure-Mediated Peptide Coupling. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 190447-69-9 CAS MSDS (BOC-DAB-OTBU HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 16. HATU - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 20. bioorganica.org.ua [bioorganica.org.ua]

Deprotection mechanism of OtBu groups on diaminobutyric acid

Application Note: Deprotection of OtBu Esters on Diaminobutyric Acid (Dab) Scaffolds

Executive Summary

Diaminobutyric acid (Dab) presents a unique synthetic challenge due to its high propensity for intramolecular lactamization (pyrrolidin-2-one formation). While the removal of tert-butyl (OtBu) esters via acidolysis is a standard procedure in peptide chemistry, applying this to Dab scaffolds requires strict adherence to pH control during the workup phase. This guide details the mechanistic pathway of OtBu acidolysis, the specific kinetic risks associated with Dab, and a validated protocol to prevent side reactions.

Part 1: Mechanistic Principles

The Acidolysis of tert-Butyl Esters

The deprotection of OtBu groups is driven by an

-

Protonation: The carbonyl oxygen of the ester is protonated by Trifluoroacetic Acid (TFA), increasing the electrophilicity of the carbonyl carbon and weakening the

bond. -

Fragmentation: The molecule undergoes heterolytic cleavage. The tert-butyl group leaves as a tertiary carbocation (

), a relatively stable species due to hyperconjugation. -

Product Formation: The remaining moiety is the free carboxylic acid.

-

Fate of the Cation: The generated

is highly reactive. Without intervention, it can re-alkylate nucleophilic residues (Trp, Tyr, Met) or react with the newly formed carboxylate. -